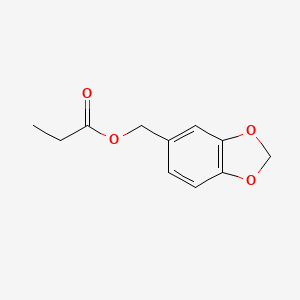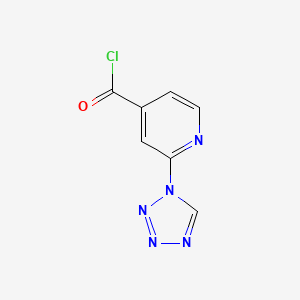
Tris(1-bromo-3-chloropropan-2-yl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate is a chemical compound with the molecular formula C9H15Br3Cl3O4P . It is known for its use as a flame retardant, particularly in polyurethane foams. The compound is characterized by the presence of bromine and chlorine atoms, which contribute to its flame-retardant properties.
Vorbereitungsmethoden
The synthesis of tris[2-bromo-1-(chloromethyl)ethyl]phosphate typically involves the reaction of phosphorus oxychloride with 2-bromo-1-(chloromethyl)ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate has several scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymer formulations.
Biology: Research is ongoing to understand its potential effects on biological systems.
Medicine: Studies are being conducted to evaluate its safety and potential therapeutic applications.
Wirkmechanismus
The flame-retardant properties of tris[2-bromo-1-(chloromethyl)ethyl]phosphate are primarily due to the presence of bromine and chlorine atoms. These atoms release halogen radicals when exposed to heat, which interfere with the combustion process and inhibit the spread of flames . The molecular targets and pathways involved in this process are related to the disruption of free radical chain reactions during combustion.
Vergleich Mit ähnlichen Verbindungen
Tris[2-bromo-1-(chloromethyl)ethyl]phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical structure.
Tris(1,3-dichloro-2-propyl) phosphate (TDCP): Used in similar applications but has different reactivity and properties.
The uniqueness of tris[2-bromo-1-(chloromethyl)ethyl]phosphate lies in its specific combination of bromine and chlorine atoms, which provide enhanced flame-retardant properties compared to other compounds.
Eigenschaften
CAS-Nummer |
7328-28-1 |
|---|---|
Molekularformel |
C9H15Br3Cl3O4P |
Molekulargewicht |
564.3 g/mol |
IUPAC-Name |
tris(1-bromo-3-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Br3Cl3O4P/c10-1-7(4-13)17-20(16,18-8(2-11)5-14)19-9(3-12)6-15/h7-9H,1-6H2 |
InChI-Schlüssel |
PJNLXXROLSYGPE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)OP(=O)(OC(CCl)CBr)OC(CCl)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)

![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)









